molecular formula C7H6N2O2S B2861029 1-(6-Hydroxyimidazo[2,1-b]thiazol-5-yl)ethanone CAS No. 67073-26-1

1-(6-Hydroxyimidazo[2,1-b]thiazol-5-yl)ethanone

Cat. No. B2861029
CAS RN: 67073-26-1
M. Wt: 182.2
InChI Key: SCTHYTZYKBTAEE-UHFFFAOYSA-N
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Description

“1-(6-Hydroxyimidazo[2,1-b]thiazol-5-yl)ethanone” is a chemical compound with the molecular formula C7H6N2O2S . It has an average mass of 182.200 Da and a monoisotopic mass of 182.014999 Da .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .

Scientific Research Applications

Synthesis and Derivative Formation

  • 1-(6-Hydroxyimidazo[2,1-b]thiazol-5-yl)ethanone has been utilized in the synthesis of various thiazole and imidazo[2,1-b]thiazole derivatives, indicating its versatility as a chemical building block. For instance, the compound played a key role in the microwave-assisted synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines, which were derived from 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones (Kamila, Mendoza, & Biehl, 2012).

Biological Activities and Potential Applications

  • Certain derivatives of this compound have demonstrated significant biological activities. For example, certain thiazolo[3,2-a]benzimidazole derivatives showed potent immunosuppressive and immunostimulatory effects on macrophages and T-lymphocytes, as well as inhibitory effects on NO generation, indicating potential applications in immune regulation and inflammation control (Abdel‐Aziz, Hamdy, Gamal-Eldeen, & Fakhr, 2011).
  • Moreover, some imidazo[2,1-b][1,3]thiazoles derived from this compound have shown moderate antitumor activity, particularly against kidney cancer cells, suggesting their potential use in cancer therapy (Potikha & Brovarets, 2020).

Drug Metabolism Studies

  • In the context of drug metabolism, this compound derivatives have been explored to understand the biotransformation pathways of specific drugs. For example, a study on the metabolism of PF-5190457, a ghrelin receptor inverse agonist, identified hydroxyl metabolites of this compound, contributing to the understanding of its pharmacokinetics and metabolism in clinical settings (Adusumalli, Jamwal, Obach, Ryder, Leggio, & Akhlaghi, 2019).

Applications in Green Chemistry

  • The compound has also been used in the context of green chemistry. For example, microwave-assisted green synthesis methods utilizing this compound derivatives have been developed for creating imidazo[2,1-b]thiazole derivatives with notable antimicrobial and antimalarial activities, demonstrating its role in the synthesis of environmentally friendly pharmaceuticals (Vekariya, Patel, Vekariya, Prajapati, Rajani, Rajani, & Patel, 2017).

properties

IUPAC Name

1-(6-hydroxyimidazo[2,1-b][1,3]thiazol-5-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2S/c1-4(10)5-6(11)8-7-9(5)2-3-12-7/h2-3,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCTHYTZYKBTAEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C2N1C=CS2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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